2,3-Butanedione monoxime, also known as diacetylmonoxime, is a ketoxime derived from the formal condensation of butane-2,3-dione (also known as diacetyl) with hydroxylamine. This compound has garnered attention in various scientific fields due to its unique chemical properties and biological activities. It is classified as a reversible inhibitor of myosin ATPase, which plays a crucial role in muscle contraction and cellular motility.
2,3-Butanedione monoxime can be sourced from commercial chemical suppliers such as Thermo Fisher Scientific and Sigma-Aldrich, where it is available in high purity (99%) . In terms of classification, it falls under the category of oximes, which are characterized by the presence of the functional group -C=N-OH.
The synthesis of 2,3-butanedione monoxime typically involves the reaction between butane-2,3-dione and hydroxylamine hydrochloride in an acidic medium. The general reaction can be summarized as follows:
Technical Details:
The molecular formula of 2,3-butanedione monoxime is , and its structure features a carbon skeleton with an oxime functional group. The compound exhibits geometric isomerism due to the presence of a double bond between carbon and nitrogen.
2,3-butanedione monoxime participates in various chemical reactions owing to its functional groups:
Technical Details:
The mechanism by which 2,3-butanedione monoxime acts as a reversible inhibitor of myosin ATPase involves binding to the active site of the enzyme. This binding prevents ATP hydrolysis and thus inhibits muscle contraction.
Studies have shown that this inhibition can be quantified by measuring changes in ATPase activity in the presence of varying concentrations of 2,3-butanedione monoxime .
BDM is a low-affinity, non-competitive inhibitor of myosin II ATPase, directly targeting the actomyosin contractile apparatus. It binds near the ATP-binding pocket of skeletal muscle myosin, stabilizing a pre-hydrolytic state that impedes phosphate (Pi) release—a rate-limiting step in the cross-bridge cycle [2]. This shifts actomyosin toward weakly bound states (AM·ADP·Pi), reducing force generation and shortening velocity. Key mechanistic insights include:
Table 1: Effects of BDM on Myosin Isoforms
Myosin Isoform | Source | BDM Sensitivity | Key Observation |
---|---|---|---|
Myosin II | Skeletal Muscle | High (IC₅₀ ~2 mM) | ATPase inhibition; cross-bridge destabilization |
Myosin V | Chicken | Insensitive | No significant ATPase reduction |
Myosin VI | Porcine | Insensitive | No significant ATPase reduction |
Myosin IC | Acanthamoeba | Insensitive | Unaffected motility |
These actions make BDM invaluable for studies requiring contractile arrest, such as optical mapping in cardiac tissue [1].
BDM modulates ion flux independent of phosphatase activity, as confirmed through mutagenesis and pharmacological studies:
Table 2: BDM Effects on Electrophysiological Targets
Target | Cell/Tissue | BDM Effect | Proposed Mechanism |
---|---|---|---|
Na⁺/Ca²⁺ Exchanger | Guinea Pig Cardiomyocyte | Inhibition (IC₅₀: 2.4 mM) | Intracellular site occlusion |
Voltage Sensor | Cochlear Hair Cells | –50 mV hyperpolarizing shift | Direct sensor interaction |
L-type Ca²⁺ Channels | Cardiac Myocytes | Current suppression | Pore block, not dephosphorylation |
K⁺ Transient Current | Neurons/Smooth Muscle | Variable inhibition | Undefined |
Despite its "chemical phosphatase" label, BDM’s dephosphorylating activity is context-dependent:
Table 3: Phosphorylation-Dependent vs. -Independent BDM Actions
Target | BDM Effect | Phosphorylation Involvement | Evidence |
---|---|---|---|
Acetylcholinesterase | Reactivation | Direct dephosphorylation | Organophosphate antidote [1] |
Connexin43 | Uncoupling | Indirect/late-phase | Resistance to okadaic acid [9] |
NCX1 | Current inhibition | None | Mutant exchanger studies [3] |
Caᴠ1.2 Channels | Current inhibition | None | PKA-site mutants [3] |
BDM disrupts actin-myosin dynamics beyond direct myosin inhibition, influencing cell morphology and transport:
These effects highlight BDM’s utility in probing cytoskeletal mechanics and suggest therapeutic potential for cytoskeleton-linked myopathies.
Table 4: Compound Synonyms for 2,3-Butanedione Monoxime
Synonym | Context of Use |
---|---|
Diacetyl monoxime | Organophosphate detoxification |
BDM | Electrophysiology research |
Butanedione monoxime | Muscle physiology studies |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: